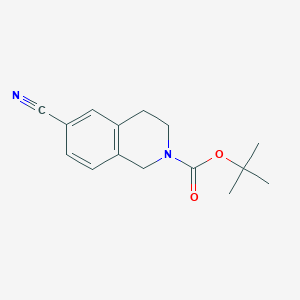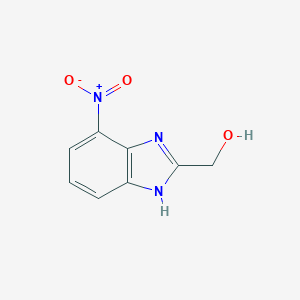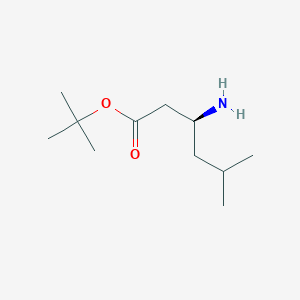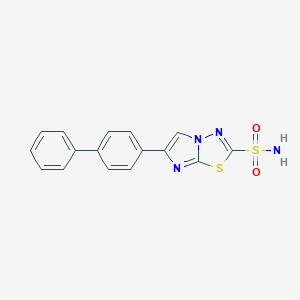![molecular formula C8H17ClO2 B071979 Butane, 1-[2-(2-chloroethoxy)ethoxy]- CAS No. 1120-23-6](/img/structure/B71979.png)
Butane, 1-[2-(2-chloroethoxy)ethoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane, 1-[2-(2-chloroethoxy)ethoxy]-, commonly known as "Butylated Hydroxytoluene" (BHT), is a synthetic antioxidant that is widely used in the food and cosmetic industries. It is also used in the production of plastics, rubber, and fuel additives. BHT has been extensively studied for its scientific research applications, particularly its mechanism of action and biochemical and physiological effects.
作用機序
Butane, 1-[2-(2-chloroethoxy)ethoxy]- works by donating a hydrogen atom to free radicals, which stabilizes them and prevents them from damaging cells. Butane, 1-[2-(2-chloroethoxy)ethoxy]- also chelates metal ions, which can catalyze the formation of free radicals.
生化学的および生理学的効果
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of certain organisms, including fruit flies and mice. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to reduce the risk of certain types of cancer, including breast and lung cancer. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- in lab experiments is its stability. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a relatively stable compound and does not degrade easily, which makes it useful for long-term experiments. However, one limitation of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- is its potential to interfere with other compounds in the experiment. Butane, 1-[2-(2-chloroethoxy)ethoxy]- may react with other compounds in the experiment, which can lead to inaccurate results.
将来の方向性
There are several potential future directions for research on Butane, 1-[2-(2-chloroethoxy)ethoxy]-. One area of research is its potential use in the treatment of Alzheimer's disease. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of research is the development of new synthetic antioxidants that are more effective than Butane, 1-[2-(2-chloroethoxy)ethoxy]-. Finally, there is potential for research on the use of Butane, 1-[2-(2-chloroethoxy)ethoxy]- in the production of biofuels. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to improve the stability of biodiesel, which could make it a useful additive for the biofuel industry.
Conclusion:
In conclusion, Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a synthetic antioxidant that has been extensively studied for its scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting para-cresol with isobutylene in the presence of sulfuric acid, followed by reaction with chlorine and sodium hydroxide. While Butane, 1-[2-(2-chloroethoxy)ethoxy]- has advantages for lab experiments, such as stability, it also has limitations, such as the potential to interfere with other compounds in the experiment. Future research on Butane, 1-[2-(2-chloroethoxy)ethoxy]- could include its potential use in the treatment of Alzheimer's disease, the development of new synthetic antioxidants, and its use in the production of biofuels.
合成法
Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting 4-methylphenol (also known as "para-cresol") with isobutylene in the presence of sulfuric acid. The resulting product is then reacted with chlorine and sodium hydroxide to form Butane, 1-[2-(2-chloroethoxy)ethoxy]-.
科学的研究の応用
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been extensively studied for its antioxidant properties. It is known to inhibit the oxidation of lipids, which can lead to the formation of harmful free radicals. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been studied for its potential use in the treatment of Alzheimer's disease.
特性
CAS番号 |
1120-23-6 |
|---|---|
製品名 |
Butane, 1-[2-(2-chloroethoxy)ethoxy]- |
分子式 |
C8H17ClO2 |
分子量 |
180.67 g/mol |
IUPAC名 |
1-[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C8H17ClO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 |
InChIキー |
DZWMJKOIMKFXIJ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCl |
正規SMILES |
CCCCOCCOCCCl |
その他のCAS番号 |
1120-23-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



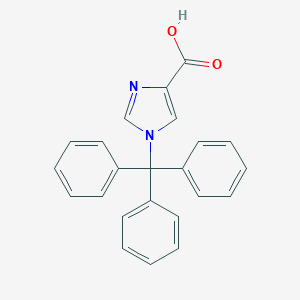
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
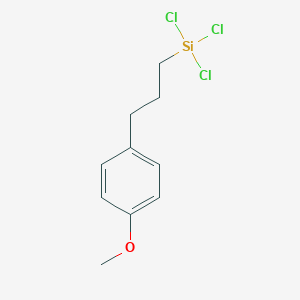
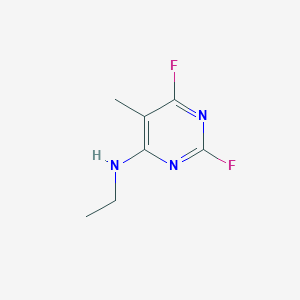
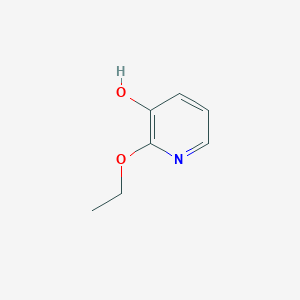
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
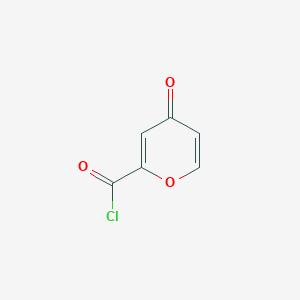
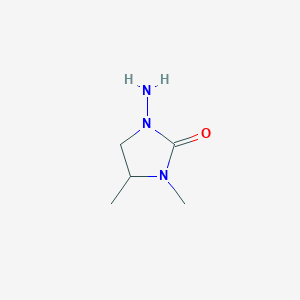
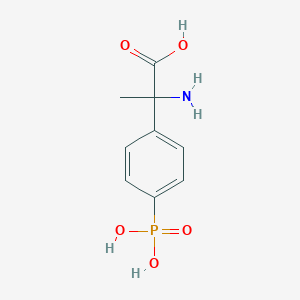
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
